2H-Pyrrol-2-one, 1-acetyl-1,5-dihydro-4-methoxy-(9CI)
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Overview
Description
2H-Pyrrol-2-one, 1-acetyl-1,5-dihydro-4-methoxy-(9CI) is a chemical compound with the molecular formula C7H9NO3. It is a derivative of pyrrol-2-one, featuring an acetyl group at the 1-position, a methoxy group at the 4-position, and a partially hydrogenated pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1-acetyl-1,5-dihydro-4-methoxy-(9CI) typically involves the acetylation of 1,5-dihydro-2H-pyrrol-2-one followed by methoxylation. One common method is to react 1,5-dihydro-2H-pyrrol-2-one with acetic anhydride in the presence of a catalyst to introduce the acetyl group. The resulting intermediate is then treated with a methoxylating agent, such as dimethyl sulfate, under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 1-acetyl-1,5-dihydro-4-methoxy-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the degree of hydrogenation of the pyrrole ring.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce fully hydrogenated pyrrole derivatives .
Scientific Research Applications
2H-Pyrrol-2-one, 1-acetyl-1,5-dihydro-4-methoxy-(9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 1-acetyl-1,5-dihydro-4-methoxy-(9CI) depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The acetyl and methoxy groups can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-1H-pyrrol-2(5H)-one: Similar structure but lacks the methoxy group.
2-Acetyl-1-pyrroline: A related compound with a different substitution pattern on the pyrrole ring.
1,5-Dihydro-2H-pyrrol-2-one: The parent compound without the acetyl and methoxy groups.
Uniqueness
2H-Pyrrol-2-one, 1-acetyl-1,5-dihydro-4-methoxy-(9CI) is unique due to the presence of both acetyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse properties .
Properties
IUPAC Name |
1-acetyl-3-methoxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5(9)8-4-6(11-2)3-7(8)10/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKQQFYTVZYDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=CC1=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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